Steric Shielding of Sulfur Nucleophilicity vs. Di-tert-butyl Sulfide
The reactivity of the sulfur atom in Di-tert-hexyl sulphide is anticipated to be significantly lower than that of its linear analogs and comparable to other highly hindered di-tert-alkyl sulfides. For the homologous Di-tert-butyl sulfide, the bimolecular rate constant for singlet oxygen quenching is documented as very low, between 1 to 5 × 10⁴ M⁻¹s⁻¹, a direct consequence of steric hindrance around the sulfur atom [1]. This class-level inference suggests Di-tert-hexyl sulphide will exhibit similar attenuated nucleophilicity, providing superior oxidative stability in formulated systems.
| Evidence Dimension | Bimolecular rate constant for singlet oxygen quenching (kq) |
|---|---|
| Target Compound Data | Not directly measured, but expected to be similarly low due to tertiary alkyl steric bulk. |
| Comparator Or Baseline | Di-tert-butyl sulfide: kq = 1-5 × 10⁴ M⁻¹s⁻¹ (low reactivity due to steric hindrance). Di-n-hexyl sulfide (and other linear dialkyl sulfides): expected to have significantly higher kq values. |
| Quantified Difference | Class-level inference: Steric hindrance in di-tert-alkyl sulfides reduces singlet oxygen quenching rates to the 10⁴ M⁻¹s⁻¹ range, orders of magnitude below less hindered sulfides. |
| Conditions | Photo-sensitized oxidation in solution; study by Bonesi et al., J. Org. Chem., 2004. |
Why This Matters
Quantified low nucleophilicity translates to greater oxidative stability in lubricant formulations, preventing premature additive oxidation and extending fluid life.
- [1] Bonesi, S. M., Fagnoni, M., Monti, S., & Albini, A. Photosensitized oxidation of phenyl and tert-butyl sulfides. J. Org. Chem. 2004, 69, 2821-2828. View Source
